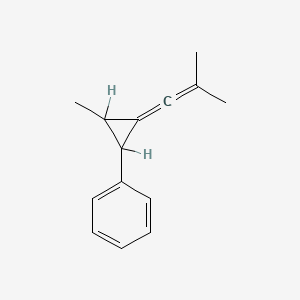
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- is an organic compound with the molecular formula C14H16. This compound is a stereoisomer of its trans counterpart and is characterized by the presence of a benzene ring attached to a cyclopropyl group, which in turn is substituted with two methyl groups and a propenylidene group. The compound’s unique structure imparts specific chemical properties and reactivity patterns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a benzene derivative with a cyclopropylidene intermediate under controlled conditions. The reaction may require the use of catalysts such as rhodium or copper complexes to facilitate the formation of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the desired cis-isomer.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenylidene group to an alkyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl-substituted cyclopropyl derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study cyclopropyl ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, cis- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-, trans-: The trans-isomer of the compound with different spatial arrangement.
Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)-: Without specifying the cis or trans configuration.
Uniqueness
The cis-isomer of Benzene, (2-methyl-3-(2-methyl-1-propenylidene)cyclopropyl)- is unique due to its specific spatial arrangement, which can influence its chemical reactivity and interaction with biological targets. This makes it distinct from its trans counterpart and other similar compounds.
Eigenschaften
CAS-Nummer |
33530-26-6 |
|---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
InChI |
InChI=1S/C14H16/c1-10(2)9-13-11(3)14(13)12-7-5-4-6-8-12/h4-8,11,14H,1-3H3 |
InChI-Schlüssel |
WBZZBXVCSQAKIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C1=C=C(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
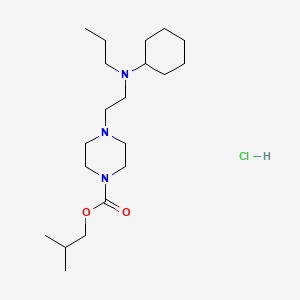
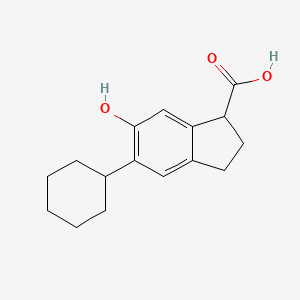
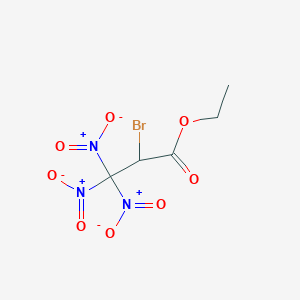
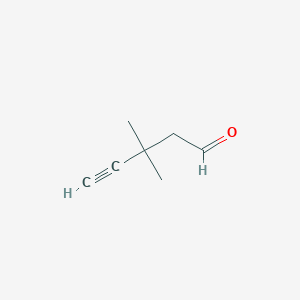

![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)
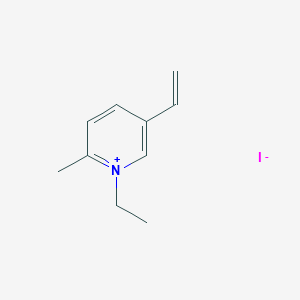
![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
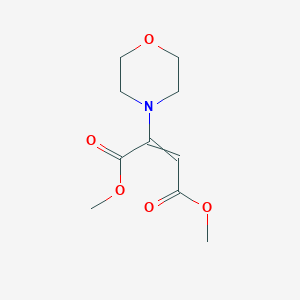

![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
